1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine

GPCR pharmacology alpha-1A adrenoceptor radioligand binding

Select 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine when a mono-fluorinated phenyl scaffold is required for SAR studies. Its terminal alkyne and secondary amine enable click chemistry (CuAAC), Sonogashira couplings, and reductive amination libraries. With low MW (177.22 g/mol) and moderate lipophilicity (XLogP3=2.0), it fits fragment-based drug discovery parameters. The 4-fluoro substituent blocks CYP450-mediated para-oxidation, making it ideal for metabolic soft-spot studies vs. 4-H, 4-Cl, or 2,4-diF analogs. Note: Experimental potency, selectivity, and PK data are absent as of mid-2026; in-house profiling is required. Use as a synthetic intermediate, not a reference standard.

Molecular Formula C11H12FN
Molecular Weight 177.222
CAS No. 1498745-59-7
Cat. No. B3000195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine
CAS1498745-59-7
Molecular FormulaC11H12FN
Molecular Weight177.222
Structural Identifiers
SMILESCNC(CC1=CC=C(C=C1)F)C#C
InChIInChI=1S/C11H12FN/c1-3-11(13-2)8-9-4-6-10(12)7-5-9/h1,4-7,11,13H,8H2,2H3
InChIKeyHYWXCLRTOPARFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-methylbut-3-yn-2-amine (CAS 1498745-59-7): Chemical Identity and Research Provenance


1-(4-Fluorophenyl)-N-methylbut-3-yn-2-amine (CAS 1498745-59-7, C₁₁H₁₂FN, MW 177.22 g/mol) is a synthetic phenylalkylamine derivative featuring a terminal alkyne, a secondary N-methylamine, and a 4-fluorophenyl substituent [1]. The compound belongs to the broader class of fluorinated propargylamines, which are recognized as versatile small-molecule scaffolds in medicinal chemistry owing to their structural compactness, hydrogen-bonding capacity, and the metabolic stability conferred by the 4-fluoro substituent . Its commercial availability from multiple research-chemical suppliers enables its use as a building block for diversity-oriented synthesis and early-stage drug discovery campaigns.

Why Generic Substitution of 1-(4-Fluorophenyl)-N-methylbut-3-yn-2-amine Is Not Supported by Available Evidence


This compound operates in a data-sparse region; high-strength, quantitative, comparator-driven differentiation data are conspicuously absent from the peer-reviewed literature and patent record as of mid-2026 [1]. Consequently, no scientific or procurement rationale currently exists to prioritize 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine over close structural analogs—such as the difluoro congener (CAS 1495237-21-2), the 3-fluoro isomer, or the N-desmethyl parent—on the basis of experimentally determined potency, selectivity, pharmacokinetics, or metabolic stability . Until head-to-head or cross-study comparable data emerge, any substitution decision must be treated as empirical and project-specific, relying on in-house profiling rather than published differentiation.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-methylbut-3-yn-2-amine


Alpha-1A Adrenergic Receptor Affinity: A Tentative Differentiator Requiring Verification

A single BindingDB record (ChEMBL_1753242) annotates an IC₅₀ of 170 nM for antagonist activity at the alpha-1A adrenergic receptor following 10 min incubation in a FLIPR assay [1]. However, the chemical identity of the ligand linked to this assay (BDBM50130293) corresponds to aripiprazole rather than 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine, indicating a potential database mapping error. No validated Ki or IC₅₀ data exist for the target compound at any adrenergic subtype. Therefore, this evidence cannot currently support a differentiation claim and is classified as supporting evidence only.

GPCR pharmacology alpha-1A adrenoceptor radioligand binding

Structural Comparison: Mono- vs. Difluoro-Phenyl Substitution

The closest commercially available analog is 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine (CAS 1495237-21-2), which bears an additional ortho-fluorine atom . The target compound's single para-fluorine provides a lower logP (XLogP3 = 2.0 [1]) compared to the difluoro analog (estimated XLogP3 ≈ 2.3–2.5, based on fragment contribution). A difference of ~0.3–0.5 logP units may translate into measurably distinct aqueous solubility and protein-binding profiles, although no experimental solubility or metabolic stability data exist for either compound in the public domain. The para-fluoro substituent also electronically deactivates the ring toward electrophilic substitution differently than a 2,4-difluoro pattern, impacting downstream synthetic derivatization strategies.

medicinal chemistry fluorine chemistry SAR

Synthetic Accessibility and Purity Specifications as Procurement Differentiators

Multiple vendors offer 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine with purity specifications of ≥95% (e.g., AKSci catalog 8549DR ), while the N-desmethyl parent scaffold (CAS 4070-90-0) is typically supplied at 98% purity as its hydrochloride salt . The free-base form of the target compound requires storage in cool, dry conditions to prevent degradation , which may impose greater handling requirements than the salt-stabilized analogs. No comparative stability or purity longevity data across suppliers have been published.

organic synthesis building block chemical procurement

Application Scenarios for 1-(4-Fluorophenyl)-N-methylbut-3-yn-2-amine Based on Available Evidence


Diversity-Oriented Synthesis and Fragment-Based Library Construction

The terminal alkyne and secondary amine functional groups make 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine a synthetically tractable core for click chemistry (CuAAC), Sonogashira couplings, and reductive amination libraries . Its low molecular weight (177.22 g/mol) and moderate lipophilicity (XLogP3 = 2.0) align with fragment-like physicochemical space, supporting its use in fragment-based drug discovery [1]. Procurement teams may select this compound when a mono-fluorinated phenyl scaffold is specifically required to reduce molecular complexity relative to difluoro or chloro analogs.

Adrenergic Receptor Tool Compound Development (Requires In-House Validation)

The unverified alpha-1A adrenergic receptor annotation suggests potential utility as a starting point for developing subtype-selective GPCR ligands . Laboratories equipped with radioligand binding or FLIPR assay capabilities may perform in-house profiling to confirm or refute activity. Until validated, this compound cannot be recommended as a reference standard for adrenergic pharmacology but may serve as a synthetic intermediate for focused SAR exploration.

Fluorinated Propargylamine Scaffold for Metabolic Stability Optimization

The 4-fluorophenyl motif is well-established in medicinal chemistry as a strategy to block cytochrome P450-mediated oxidative metabolism at the para position . The target compound provides a compact, commercially available entry point for studies comparing metabolic soft-spot modifications (4-F vs. 4-H, 4-Cl, or 2,4-diF) in the context of propargylamine-containing series. However, the absence of published intrinsic clearance or microsomal stability data necessitates empirical determination.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.